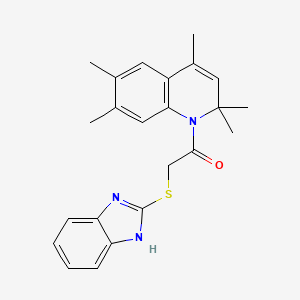![molecular formula C27H27ClN2O3 B11619754 2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11619754.png)
2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(4-chlorophényl)-3-{2-[2-(2,3,5-triméthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé est caractérisé par sa structure unique, qui comprend un noyau quinazolinone substitué par un groupe chlorophényle et une chaîne latérale triméthylphénoxyéthoxyéthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(4-chlorophényl)-3-{2-[2-(2,3,5-triméthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau quinazolinone : Le noyau quinazolinone peut être synthétisé par la cyclisation de dérivés de l’acide anthranilique avec des réactifs appropriés.
Introduction du groupe chlorophényle : Le groupe chlorophényle peut être introduit par une réaction de substitution aromatique nucléophile.
Attachement de la chaîne latérale triméthylphénoxyéthoxyéthyle : Cette étape implique la réaction de l’intermédiaire quinazolinone avec le 2-(2,3,5-triméthylphénoxy)éthanol dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, des conditions de réaction optimisées et des techniques de purification pour garantir la pureté et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(4-chlorophényl)-3-{2-[2-(2,3,5-triméthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés quinazolinone correspondants.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier le noyau quinazolinone ou les chaînes latérales.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des réactions de substitution.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à des dérivés quinazolinone avec différents groupes fonctionnels, tandis que les réactions de substitution peuvent produire une variété de quinazolinones substituées.
Applications de la recherche scientifique
La 2-(4-chlorophényl)-3-{2-[2-(2,3,5-triméthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études relatives à l’inhibition enzymatique et aux interactions protéiques.
Industrie : Elle peut être utilisée dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
2-(4-CHLOROPHENYL)-3-{2-[2-(2,3,5-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de la 2-(4-chlorophényl)-3-{2-[2-(2,3,5-triméthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d’autres protéines. Les effets du composé sont médiés par des voies qui impliquent la liaison à ces cibles, conduisant à des changements dans leur activité et leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-chlorophényl)-4-(diméthylamino)-2-[2-(diméthylamino)éthyl]butanenitrile
- 2,4,5-triméthoxyphénéthylamine
Unicité
La 2-(4-chlorophényl)-3-{2-[2-(2,3,5-triméthylphénoxy)éthoxy]éthyl}quinazolin-4(3H)-one est unique en raison de ses caractéristiques structurales spécifiques, telles que la combinaison d’un noyau quinazolinone avec un groupe chlorophényle et une chaîne latérale triméthylphénoxyéthoxyéthyle. Cette structure unique confère des propriétés chimiques et biologiques distinctes, la rendant précieuse pour diverses applications.
Propriétés
Formule moléculaire |
C27H27ClN2O3 |
|---|---|
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one |
InChI |
InChI=1S/C27H27ClN2O3/c1-18-16-19(2)20(3)25(17-18)33-15-14-32-13-12-30-26(21-8-10-22(28)11-9-21)29-24-7-5-4-6-23(24)27(30)31/h4-11,16-17H,12-15H2,1-3H3 |
Clé InChI |
ZORGCSOVTWQRSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619671.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11619673.png)
![N-carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B11619674.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B11619675.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide](/img/structure/B11619695.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619703.png)
![methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619711.png)
![4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11619717.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11619719.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11619724.png)
![1-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B11619729.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619734.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619738.png)
